molecular formula C17H18N4OS B7681413 N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide

N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide

カタログ番号 B7681413
分子量: 326.4 g/mol
InChIキー: MJRUKOSOWBHWLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. BTA-EG6 was first synthesized in 2009 by researchers at the University of California, San Diego, and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications.

作用機序

The mechanism of action of N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide involves the inhibition of protein-protein interactions mediated by the bromodomain and extraterminal (BET) family of proteins. N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide binds to the acetyl-lysine recognition pocket of the BET bromodomains, preventing the interaction between the BET proteins and acetylated histones. This leads to the downregulation of oncogenic gene expression and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of protein activity. N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide has been shown to selectively target cancer cells, making it a potential therapeutic agent for the treatment of cancer.

実験室実験の利点と制限

One of the advantages of using N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide in lab experiments is its high potency and selectivity for BET bromodomains. This allows for the specific inhibition of protein-protein interactions mediated by the BET proteins, without affecting other cellular processes. However, one limitation of using N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

将来の方向性

There are several future directions for the use of N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide in scientific research. One potential application is in the development of cancer therapeutics, as N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide has been shown to selectively target cancer cells. Additionally, N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide may have applications in the treatment of neurological disorders, as it has been shown to modulate the activity of neuronal nicotinic acetylcholine receptors. Further research is needed to fully understand the potential therapeutic applications of N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide.

合成法

The synthesis of N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide involves several steps, including the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 2-(1,3-benzothiazol-2-yl)acetophenone. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide. The synthesis of N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide has been optimized for high yield and purity, making it a valuable tool in scientific research.

科学的研究の応用

N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, cancer biology, and neurobiology. N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide has been shown to inhibit the interaction between the protein BRD4 and acetylated histones, leading to the downregulation of oncogenic gene expression in cancer cells. Additionally, N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide has been shown to modulate the activity of neuronal nicotinic acetylcholine receptors, suggesting potential applications in the treatment of neurological disorders.

特性

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12-6-7-13(11-20-12)10-16(22)18-8-9-19-17-21-14-4-2-3-5-15(14)23-17/h2-7,11H,8-10H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRUKOSOWBHWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)NCCNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。